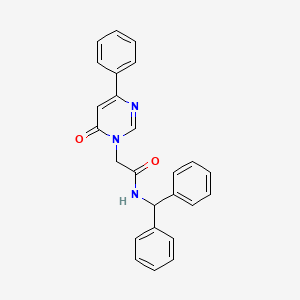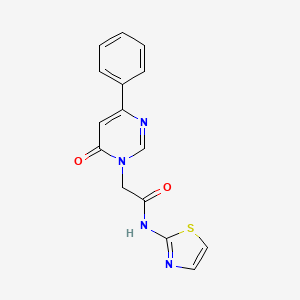
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide, or 6-OPT, is a novel small molecule that has been studied for its potential therapeutic applications in a variety of diseases. 6-OPT is a member of the dihydropyrimidinone family of compounds, which have been studied for their anti-inflammatory and anti-cancer activities. 6-OPT has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activity.
Wissenschaftliche Forschungsanwendungen
6-OPT has been studied for its potential therapeutic applications in a variety of diseases. In particular, 6-OPT has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. In preclinical studies, 6-OPT has been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in vivo. 6-OPT has also been found to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.
Wirkmechanismus
The exact mechanism of action of 6-OPT is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of pro-inflammatory molecules such as cytokines and prostaglandins. 6-OPT has also been found to inhibit the activity of enzymes involved in the biosynthesis of cancer-promoting molecules such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
6-OPT has been found to possess a variety of biochemical and physiological effects. In preclinical studies, 6-OPT has been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in vivo. 6-OPT has also been found to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. In addition, 6-OPT has been found to possess anti-oxidant and anti-apoptotic activities, as well as modulate the activity of a variety of cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-OPT in laboratory experiments include its relatively low cost, easy synthesis, and wide range of biological activities. The main limitations of using 6-OPT in laboratory experiments include its limited availability and potential for toxicity in high concentrations.
Zukünftige Richtungen
Future research on 6-OPT should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications in various diseases. In particular, further studies should be conducted to explore 6-OPT’s potential to treat cancer, inflammation, and infectious diseases. Additionally, further studies should be conducted to investigate the potential toxic effects of 6-OPT in high concentrations. Finally, further studies should be conducted to explore the potential synergistic effects of 6-OPT with other drugs, as well as its potential to be used in combination therapies.
Synthesemethoden
6-OPT can be synthesized in a two-step process using commercially available starting materials. In the first step, 4-phenyl-1,6-dihydropyrimidine is reacted with thiazole-2-carboxylic acid to form a thiazole-2-ylacetamide intermediate. In the second step, the intermediate is reacted with 6-oxo-4-phenyl-1,6-dihydropyrimidine to form the final product. The reaction conditions for each step are mild, and the final product can be obtained in good yields.
Eigenschaften
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-13(18-15-16-6-7-22-15)9-19-10-17-12(8-14(19)21)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWCUBURIYFZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541338.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541346.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541352.png)
![3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541358.png)
![N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541365.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6541373.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6541374.png)
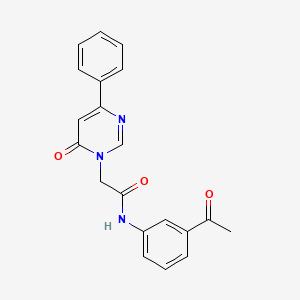
![methyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzoate](/img/structure/B6541388.png)
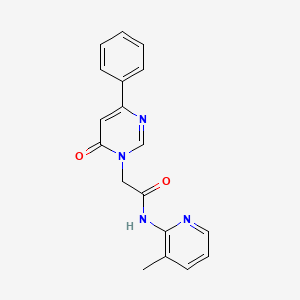
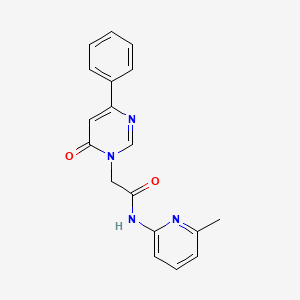
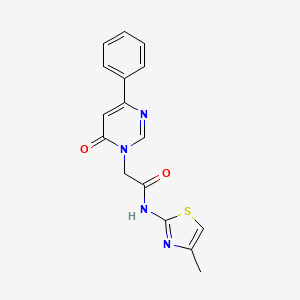
![N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541428.png)
